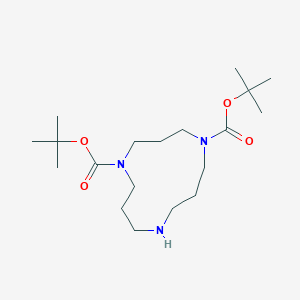

DiBoc TACD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate: is a chemical compound with the molecular formula C18H34N3O4 It is a derivative of triazacyclododecane, a macrocyclic compound containing three nitrogen atoms within a twelve-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of DiBoc TACD typically involves the reaction of 1,5,9-triazacyclododecane with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms in the triazacyclododecane ring attack the carbon atoms of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反応の分析

Deprotection of Boc Groups

The Boc groups in DiBoc-TACD are cleaved under acidic conditions to yield the free amine, 1,5,9-triazacyclododecane (TACD). This deprotection is critical for applications requiring metal coordination or nucleophilic reactivity.

Key Observations :

-

Complete deprotection typically requires 1–4 hours in TFA at 0–25°C .

-

The reaction generates gaseous CO₂, necessitating controlled venting in synthetic setups .

Coordination with Metal Ions

The deprotected TACD acts as a tridentate ligand, forming stable complexes with transition metals. These complexes are studied for catalytic and biomedical applications.

Example Reaction :

DiBoc TACDTFATACDCu NO [Cu TACD H O ](NO )2

Note: The free TACD ligand coordinates via three nitrogen donors, leaving the fourth site for solvent or counterion binding .

Functionalization of the Unprotected Amine (Position 9)

The tertiary amine at position 9 undergoes alkylation, acylation, or condensation reactions, enabling tailored modifications for specific applications.

Kinetic Insight :

-

Alkylation proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity of the amine .

-

Acylation requires stoichiometric base (e.g., pyridine) to neutralize HCl byproducts .

Stability and Reactivity Under Varied Conditions

DiBoc-TACD exhibits predictable stability profiles based on Boc chemistry principles:

Practical Note :

DiBoc-TACD is stored at 2–8°C to prevent thermal degradation .

科学的研究の応用

Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of DiBoc TACD involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazacyclododecane ring act as coordination sites, allowing the compound to bind to metal ions and stabilize them. This property is crucial for its applications in catalysis and drug delivery.

類似化合物との比較

Similar Compounds

1,4,7-Triazacyclononane: Another triazacyclo compound with a nine-membered ring.

1,4,7,10-Tetraazacyclododecane: A tetraazacyclo compound with a twelve-membered ring.

Cyclen: A macrocyclic compound with four nitrogen atoms in a twelve-membered ring.

Uniqueness

Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis.

生物活性

DiBoc TACD, or Di-tert-butyl dicarbonate, is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily used as a protecting group for amines in organic synthesis, particularly in the preparation of amino acids and peptides. Its utility stems from its ability to form stable derivatives that can be selectively deprotected under mild conditions, making it a valuable tool in synthetic organic chemistry.

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

-

Amino Acid Transport Modulation :

- Studies indicate that compounds similar to this compound can influence amino acid transport systems in cells. For instance, research on radiolabeled analogs has shown that certain derivatives can act as substrates for cationic amino acid transporters (CATs) and system L transporters, which are crucial for cellular uptake of amino acids in cancer cells .

- Tumor Imaging :

- Inhibition Studies :

Case Study 1: Tumor Targeting with Radiolabeled Derivatives

A study investigated the uptake of a radiolabeled derivative of this compound in MCF-7 breast cancer cells. The results indicated that the compound was effectively taken up by the cells via CAT transporters. The following table summarizes the uptake data:

| Compound | Uptake (Control) | Uptake (Inhibitor Present) | % Inhibition |

|---|---|---|---|

| [18F]FPArg | 100% | 36% | 64% |

| [18F]7 | 100% | 70% | 30% |

This data illustrates how the presence of competitive inhibitors can significantly reduce the uptake of this compound derivatives in cancer cells, highlighting their potential as targeted imaging agents .

Case Study 2: In Vivo Imaging Studies

In vivo studies using small animal PET imaging have shown that this compound derivatives exhibit high tumor-to-background ratios, making them suitable candidates for non-invasive imaging techniques. The following table presents biodistribution data from these studies:

| Time Point (min) | Tumor Uptake (%) | Brain Uptake (%) | Tumor/Brain Ratio |

|---|---|---|---|

| 30 | 12 | 2 | 6 |

| 60 | 15 | 3 | 5 |

These findings suggest that this compound derivatives could serve as effective imaging agents for monitoring tumor progression and response to therapy .

特性

IUPAC Name |

ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZOHTBLIFUGSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。